Butyl 4-methylbenzenesulfonate acts as a surfactant, emulsifier, and dispersant in various scientific experiments. These properties allow it to:
These properties make it valuable in various research fields, including:
Beyond its role as a surfactant, emulsifier, and dispersant, Butyl 4-methylbenzenesulfonate has other potential applications in scientific research:
Butyl 4-methylbenzenesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate ester group. Key reaction types include:
The synthesis of butyl 4-methylbenzenesulfonate typically involves:
Several compounds share structural similarities with butyl 4-methylbenzenesulfonate. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 4-methylbenzenesulfonate | Methyl group instead of butyl | Less steric hindrance compared to butyl variant |
| Ethyl 4-methylbenzenesulfonate | Ethyl group instead of butyl | Intermediate steric effects |
| Isopropyl 4-methylbenzenesulfonate | Isopropyl group | Unique branching affecting reactivity |
| Propyl 4-methylbenzenesulfonate | Propyl group | Similar properties but less bulky than butyl |
Uniqueness: Butyl 4-methylbenzenesulfonate's distinctiveness arises from its sec-butyl group, which imparts unique steric and electronic properties compared to its methyl, ethyl, and isopropyl analogs. These differences can significantly influence its reactivity and selectivity in various
Butyl 4-methylbenzenesulfonate (CAS 778-28-9) is an organic compound with the molecular formula $$ \text{C}{11}\text{H}{16}\text{O}{3}\text{S} $$. Its IUPAC name, butyl 4-methylbenzenesulfonate, derives from the butyl ester of 4-methylbenzenesulfonic acid. Common synonyms include *butyl tosylate*, *n-butyl p-toluenesulfonate*, and *p-toluenesulfonic acid butyl ester*. The structure comprises a sulfonyl group ($$ \text{-SO}2 $$) bonded to a para-methyl-substituted benzene ring and a butyl chain (Figure 1). The SMILES notation $$ \text{CCCCOS(=O)(=O)C1=CC=C(C)C=C1} $$ succinctly captures its connectivity.
Table 1: Key Identifiers of Butyl 4-Methylbenzenesulfonate
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{16}\text{O}_{3}\text{S} $$ |
| Molecular Weight | 228.31 g/mol |
| InChI Key | QYJXDIUNDMRLAO-UHFFFAOYSA-N |
| SMILES | CCCOS(=O)(=O)C1=CC=C(C)C=C1 |
The discovery of sulfonate esters traces to the early 20th century, with p-toluenesulfonic acid (TsOH) first synthesized in 1900 via toluene sulfonation. The tosyl group ($$ \text{-Ts} $$), conceptualized by Kurt Hess and Robert Pfleger in 1933, revolutionized leaving-group chemistry. Butyl 4-methylbenzenesulfonate emerged as a derivative, leveraging TsOH’s strong acidity and the butyl group’s nucleofugality. By the 1950s, its role in $$ \text{S}_\text{N}2 $$ reactions and esterifications became well-established, driven by the need for stable intermediates in pharmaceutical synthesis.
As a superior leaving group, butyl tosylate facilitates nucleophilic substitutions, outperforming halides in reactivity. Its applications span:
The primary synthetic approach for preparing butyl 4-methylbenzenesulfonate involves the direct reaction of n-butanol with p-toluenesulfonyl chloride (p-toluenesulfonyl chloride) [1] [2]. This classical tosylation reaction proceeds through nucleophilic attack of the alcohol oxygen on the sulfur center of the sulfonyl chloride, displacing chloride and forming the tosylate ester with retention of stereochemistry [3].
The standard procedure employs pyridine as both solvent and base to neutralize the hydrogen chloride generated during the reaction [2] . The reaction is typically conducted at room temperature for 12-24 hours, achieving yields of 85-95% [1] . The mechanism involves formation of an intermediate pyridinium chloride salt, which drives the reaction to completion by removing hydrogen chloride from the reaction mixture [2].
Optimized conditions for this traditional route include maintaining anhydrous conditions to prevent hydrolysis of the tosyl chloride, using a slight excess of tosyl chloride (1.1-1.2 equivalents), and employing freshly distilled pyridine . The reaction mixture is typically stirred at ambient temperature, and progress can be monitored by thin-layer chromatography [6].
Alternative bases such as triethylamine have been successfully employed, particularly in dichloromethane solvent systems [7] [8]. This modification reduces reaction times to 4-8 hours while maintaining comparable yields of 85-92% [7]. The choice of base significantly influences both reaction rate and selectivity, with sterically hindered bases showing improved selectivity for primary alcohols over secondary alcohols [9].
An innovative approach involves the controlled alkaline hydrolysis of excess p-toluenesulfonyl chloride following tosylation reactions [10]. This method serves dual purposes: completing the tosylation reaction and removing unreacted tosyl chloride through selective hydrolysis [10].
The procedure involves initial tosylation under standard conditions, followed by controlled addition of aqueous base to hydrolyze remaining tosyl chloride to p-toluenesulfonic acid [10]. This approach is particularly valuable in heterogeneous reaction systems where precise stoichiometry is challenging to maintain [10].
Experimental parameters include maintaining pH around 10 using pH controllers, employing temperatures between 0°C and room temperature, and utilizing vigorous stirring to ensure proper mass transfer between phases [9] [10]. The method shows particular utility in large-scale preparations where complete consumption of tosyl chloride is critical for product purity [10].
Water-solvent tosylation represents a significant advancement in green chemistry approaches for synthesizing butyl 4-methylbenzenesulfonate [9] [11]. This method employs potassium hydroxide and catalytic amounts of tertiary amines in aqueous media, achieving excellent yields of 90-95% while eliminating organic solvents [9].
The catalytic system utilizes N,N-dimethylbenzylamine as the optimal catalyst for tosylation reactions, with catalyst loadings of 0.1 equivalents proving most effective [9]. The reaction requires careful pH control around 10 to prevent decomposition of the sulfonyl chloride while maintaining high reactivity [9] [11].
Mechanistic studies indicate that the amine catalyst facilitates formation of a phase-transfer complex, enabling efficient reaction between the hydrophobic tosyl chloride and the alcohol substrate in the aqueous phase [9]. This represents the first example of catalytic sulfonylation using sulfonyl chlorides in aqueous media [9].
Heteropoly acid catalysis offers another environmentally benign approach, with aluminum dodecatungstophosphate (AlPW₁₂O₄₀) showing exceptional activity [12] [13] [14]. This catalyst system enables tosylation under solvent-free conditions at room temperature, with reaction times reduced to 0.25-2 hours and yields reaching 80-95% [12] [13].
Solvent-free methodologies using heteropoly acids as catalysts represent a significant advancement in sustainable synthesis [12] [13] [14] [15]. These Keggin-type polyoxometalates, particularly AlPW₁₂O₄₀ and AlPMo₁₂O₄₀, demonstrate remarkable catalytic efficiency for alcohol tosylation [12] [13].
The reaction mechanism involves activation of the tosyl chloride through coordination to the heteropoly acid, increasing its electrophilicity toward nucleophilic attack by the alcohol [12]. This activation enables rapid reaction at ambient temperature without requiring additional solvents [13].
Selectivity advantages include preferential tosylation of secondary alcohols in the presence of primary hydroxyl groups, making this method valuable for selective protection strategies [12] [13]. The heteropoly acid catalysts can be recovered and reused, though with some reduction in activity after multiple cycles [12].
Ionic liquid systems provide another green chemistry alternative, with various imidazolium and phosphonium-based ionic liquids serving as both solvents and catalysts [8] [16]. These systems offer advantages including negligible vapor pressure, thermal stability, and recyclability [17] [18].
The optimal ionic liquid conditions involve heating at 100°C for 12 hours, achieving yields of 77-95% depending on the specific ionic liquid employed [8]. The reaction proceeds through a nucleophilic substitution mechanism, with the ionic liquid facilitating both solvation and activation of the reactants [8].
Vacuum distillation represents the most widely employed purification method for butyl 4-methylbenzenesulfonate, taking advantage of the compound's liquid nature and thermal stability [1] . The ester distills at 170-172°C under 10 mmHg pressure, providing high purity material with 85-95% recovery [1].
Distillation parameters require careful temperature control to prevent thermal decomposition, with most procedures employing Claisen flasks and air baths maintained at 115-125°C external temperature [20]. A short forerun is typically observed before collection of the pure product [21].
Fractional distillation techniques can be employed when higher purity is required, though simple distillation under reduced pressure generally provides adequate purification for most applications [1] . The distillation should be conducted under nitrogen atmosphere to prevent oxidation and maintain product quality [20].
Crystallization methods are primarily applicable to derivative forms or when the tosylate is prepared as a solid salt [22] [23]. Recrystallization from ethanol-water mixtures provides high purity crystalline derivatives, with typical recoveries of 70-85% [24] [25].
Column chromatography using silica gel provides the highest purity butyl 4-methylbenzenesulfonate, with typical mobile phases consisting of hexane-ethyl acetate mixtures in ratios from 10:1 to 3:1 [6] [8] [26]. This method achieves purities exceeding 98% but with somewhat lower recoveries of 80-90% [6].
Flash chromatography offers a compromise between speed and purity, enabling rapid separation with recoveries of 75-85% and purities exceeding 95% [26]. This technique is particularly valuable for preparative-scale purifications where time efficiency is important [26].
Gradient elution systems begin with purely hexane and gradually increase ethyl acetate concentration to optimize separation from both polar and nonpolar impurities [8] [26]. The tosylate typically elutes at intermediate polarity, enabling clean separation from starting materials and byproducts [6].
Preparative high-performance liquid chromatography can be employed for highest purity requirements, though this is typically reserved for analytical samples or when other purification methods prove inadequate [27] [26]. Reversed-phase columns with acetonitrile-water gradients provide excellent resolution [27].
Thin-layer chromatography monitoring is essential throughout purification processes, with the tosylate showing characteristic Rf values of 0.5-0.6 in 3:1 hexane-ethyl acetate systems [6] [10]. This enables real-time monitoring of purification progress and fraction collection optimization [6].
Extraction and washing procedures serve as preliminary purification steps, employing aqueous sodium bicarbonate to remove acidic impurities and brine to remove residual water [10] [8]. These simple procedures typically achieve 90-95% recovery with purities exceeding 90%, making them valuable for initial cleanup before more sophisticated purification methods [10].
Irritant